2-(Piperidin-3-yloxy)pyridine
Overview
Description
2-(Piperidin-3-yloxy)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. The compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
2-(Piperidin-3-yloxy)pyridine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . The primary targets of these compounds are various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of several signaling pathways. For instance, piperidine derivatives have been found to regulate the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . These pathways are crucial for the establishment and progression of cancers, and their regulation can lead to the inhibition of cell migration and cell cycle arrest .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound involves the inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells . For instance, piperidine derivatives have been found to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yloxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 3-hydroxypiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyridine and piperidine derivatives .
Scientific Research Applications
2-(Piperidin-3-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-(Piperidin-4-yloxy)pyridine
- 2-(Piperidin-2-yloxy)pyridine
- 2-(Morpholin-4-yloxy)pyridine
Comparison: 2-(Piperidin-3-yloxy)pyridine is unique due to the position of the piperidine ring, which influences its chemical reactivity and biological activity. Compared to 2-(Piperidin-4-yloxy)pyridine and 2-(Piperidin-2-yloxy)pyridine, the 3-position substitution offers distinct steric and electronic properties that can affect its interaction with molecular targets .
Properties
IUPAC Name |
2-piperidin-3-yloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZFUIWKOIHVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396937 | |
Record name | 2-(Piperidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862718-70-5 | |
Record name | 2-(3-Piperidinyloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862718-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-3-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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